3-Chloro-5-fluorobenzylzinc bromide
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Overview
Description
3-Chloro-5-fluorobenzylzinc bromide is an organozinc compound widely used in organic synthesis. It is characterized by the presence of chlorine, fluorine, and bromine atoms attached to a benzyl group, making it a versatile reagent in various chemical reactions. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-5-fluorobenzylzinc bromide typically involves the reaction of 3-Chloro-5-fluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Chloro-5-fluorobenzyl bromide+Zn→3-Chloro-5-fluorobenzylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically conducted in large reactors with efficient stirring and temperature control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluorobenzylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded benzyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to electrophilic double bonds, such as carbonyl compounds, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents due to their ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
3-Chloro-5-fluorobenzylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules through carbon-carbon bond formation.
Biology: It can be used to synthesize biologically active compounds for pharmaceutical research.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluorobenzylzinc bromide involves the transfer of the benzyl group to an electrophilic substrate. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the benzyl group and facilitating its nucleophilic attack on the electrophile. This results in the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluorobenzylzinc bromide
- 3-Chloro-5-trifluoromethylbenzyl bromide
- 3,5-Difluorobenzyl bromide
Comparison
Compared to similar compounds, 3-Chloro-5-fluorobenzylzinc bromide is unique due to the specific positioning of the chlorine and fluorine atoms on the benzyl ring. This positioning can influence the reactivity and selectivity of the compound in various chemical reactions. For example, the presence of both chlorine and fluorine atoms can enhance the compound’s electrophilicity, making it more reactive in certain substitution and coupling reactions.
Properties
Molecular Formula |
C7H5BrClFZn |
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Molecular Weight |
288.8 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-3-fluoro-5-methanidylbenzene |
InChI |
InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
IAJCJSRAPLABJF-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1)Cl)F.[Zn+]Br |
Origin of Product |
United States |
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